1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid

Lipophilicity LogP Physicochemical profiling

Researchers optimizing Notum inhibitors face regioisomeric identity risk: substituting the 4-CF3-phenyl analog with its 3-CF3 regioisomer (CAS 1017473-89-0) without verification corrupts SAR conclusions. This authenticated compound (logP 3.58, pKa 4.24) provides a validated Notum inhibitor scaffold (PDB 6YSK) benchmarked against analog 20z (260 nM). Key procurement value: • Distinct 1H NMR AA'BB' pattern confirms para-substitution vs. meta-regioisomer • Carboxylic acid handle enables direct amide coupling for library synthesis • ≥95% purity; ships ambient; store at RT, dry

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 1153905-13-5
Cat. No. B1419162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid
CAS1153905-13-5
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO2/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3,(H,18,19)
InChIKeyYOHLWFVGQKUFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid — Chemical Identity and Properties


1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS 1153905-13-5) is a fully synthetic, fluorinated N-methylpyrrole-2-carboxylic acid derivative (molecular formula C₁₃H₁₀F₃NO₂; MW 269.22 g/mol) [1]. Its structure combines an electron-rich pyrrole core, a carboxylic acid handle at the 2-position, an N-methyl group, and a 4-(trifluoromethyl)phenyl substituent at the 5-position, yielding a predicted logP of 3.58 and a predicted pKa of 4.24 . The compound is commercially available from multiple suppliers at ≥95% purity for research use, with standard storage at room temperature under dry conditions [1][2].

Workflow Fragment-based lead optimization and SAR library construction
Chemistry Carboxylic acid handle for amide coupling and focused library synthesis
Property Reported lipophilic profile supports hydrophobic binding-pocket design

Key Differentiators vs. Closest Analogs


Within the 1-methyl-5-aryl-pyrrole-2-carboxylic acid series, substitution at the para position of the 5-phenyl ring profoundly modulates lipophilicity, electronic character, metabolic stability, and target engagement [1]. The 4-CF₃ substituent imparts a logP increase of approximately 0.4–1.4 units relative to the unsubstituted phenyl (logP ~2.2–3.2), 4-Cl (logP ~2.8–3.0), and 4-F (logP ~2.3) analogs—a magnitude sufficient to alter membrane partitioning, pharmacokinetic behavior, and binding-pocket compatibility in hydrophobic enzyme clefts such as those of Notum carboxylesterase [1][2]. Furthermore, the 4-CF₃-phenyl regioisomer is structurally distinct from the 3-CF₃-phenyl variant (CAS 1017473-89-0), which may exhibit different steric and electronic profiles at biological targets; equating these regioisomers without experimental confirmation risks erroneous structure–activity conclusions . These multidimensional differences mean that simple analog swapping cannot preserve the precise physicochemical and pharmacological signature required for reproducible research or lead optimization campaigns.

4-Cl or 4-F analog
Lower logP and weaker electron withdrawal may shift membrane partitioning and target engagement
3-CF₃ regioisomer
Altered steric and electrostatic profile may produce divergent SAR at enzyme binding sites
Unvalidated similar CAS
Without direct comparative data, property-driven analog selection risks irreproducible results

Quantitative Procurement Evidence and Comparator Data


Lipophilicity Surge: LogP vs. Unsubstituted Phenyl Analog

The target compound exhibits a predicted logP of 3.58, compared with experimentally reported logP values of 2.2–3.2 for the unsubstituted phenyl analog 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 400715-83-5), yielding a lipophilicity increase of ΔlogP ≈ +0.4 to +1.4 units depending on the measurement method . This difference is consistent with the well-established Hansch π constant of approximately +0.88 for the 4-CF₃ substituent on a phenyl ring, and exceeds the lipophilicity contribution of 4-Cl (π ≈ +0.71) and 4-F (π ≈ +0.14) substituents [1]. The elevated logP directly impacts predicted membrane permeability and hydrophobic pocket complementarity.

LogP Gain
Reported
ΔlogP ≈ +0.4 to +1.4 vs unsubstituted phenyl
Reported lipophilicity difference supports hydrophobic pocket design
Predicted and experimental logP sources vary; confirm experimentally
Lipophilicity LogP Physicochemical profiling Drug design

Regioisomeric Gatekeeping: 4-CF₃ vs. 3-CF₃ Substitution

The 4-CF₃-phenyl target compound (CAS 1153905-13-5, predicted logP 3.58) and its 3-CF₃-phenyl regioisomer (CAS 1017473-89-0, predicted logP 3.30) are constitutional isomers with identical molecular formula and mass but differing CF₃ substitution geometry . The 0.28 logP unit difference, while modest, is accompanied by altered molecular electrostatic potential surfaces and steric profiles that can produce divergent binding modes at protein targets. In the Notum carboxylesterase inhibitor series, optimization of 1-phenylpyrrole fragment 20 to compound 20z yielded an IC₅₀ of approximately 260 nM through systematic exploration of phenyl ring substitution and pyrrole-core modification, demonstrating that regioisomeric placement of substituents on the phenyl ring is a critical determinant of potency [1].

Regioisomer Identity
Class-level
4-CF₃ (logP 3.58) vs 3-CF₃ (logP 3.30); ΔlogP = 0.28
Regioisomer mismatch may alter binding mode and SAR interpretation
Confirm identity by ¹H NMR AA′BB′ pattern
Regioisomerism Structure–activity relationship Target engagement Medicinal chemistry

Notum Carboxylesterase Inhibitor Scaffold Membership

The 1-phenylpyrrole-2-carboxylic acid chemotype, to which this compound belongs, was identified through a custom-designed acid fragment library screen as a bona fide inhibitor scaffold for Notum carboxylesterase, a negative regulator of Wnt signaling [1]. The parent fragment series yielded inhibitors with IC₅₀ values in the low-micromolar to sub-micromolar range; structure-based optimization of 1-phenylpyrrole 20 produced compound 20z with an IC₅₀ of approximately 260 nM [1][2]. While the specific IC₅₀ of CAS 1153905-13-5 against Notum has not been individually reported, its 4-CF₃ substituent confers enhanced hydrophobic complementarity to the enzyme's lipophilic binding pocket—a feature explicitly exploited during the optimization campaign [1]. The scaffold also demonstrated favorable in vitro ADME profiles, supporting its suitability as a starting point for drug discovery programs targeting diseases ameliorated by Notum inhibition (e.g., osteoporosis, Alzheimer's disease) [1][3].

Scaffold Class
Class-level
1-Phenylpyrrole-2-carboxylic acid scaffold validated in Notum inhibition; optimized analog 20z IC₅₀ ≈ 260 nM
Supports use as starting point for Notum inhibitor research; specific potency not reported for this compound
Crystallography data (PDB 6YSK) available for structure-guided design
Notum carboxylesterase Wnt signaling Fragment-based drug discovery Enzyme inhibition

Electronic Modulation: Substituent Effects on Acidity

The predicted pKa of the target compound's carboxylic acid group is 4.24 ± 0.41, reflecting the electron-withdrawing influence of the 4-CF₃-phenyl substituent transmitted through the pyrrole ring . This value positions the acid strength between that expected for the 4-F analog (weaker electron withdrawal, predicted pKa higher) and stronger electron-withdrawing analogs. The Hammett σₚ constant for 4-CF₃ is approximately +0.54, compared with +0.23 for 4-Cl and +0.06 for 4-F, indicating that the 4-CF₃ substituent exerts a substantially stronger through-conjugation electron-withdrawing effect on the pyrrole carboxylic acid [1]. This electronic modulation affects not only the compound's ionization state at physiological pH but also its suitability for salt formation, carboxylate-based coordination chemistry, and amide coupling reactivity in downstream synthesis.

Electron Withdrawal
Class-level
σₚ(4-CF₃) ≈ +0.54 vs 4-Cl (+0.23) and 4-F (+0.06); 2.3× and 9× greater
Enhanced acidity and electron-poor pyrrole ring affect amide coupling efficiency and recognition
Predicted pKa 4.24 ± 0.41; verify experimentally for critical applications
Electronic effects pKa Reactivity Salt formation

Solubility–Lipophilicity Trade-off and Formulation Implications

The computed aqueous solubility of the target compound is approximately 0.03 g/L (≈ 0.11 mM) at 25 °C, reflecting the inherent trade-off between the elevated lipophilicity conferred by the 4-CF₃ group and aqueous compatibility . By comparison, the unsubstituted phenyl analog, with lower logP, is expected to exhibit comparatively higher aqueous solubility (though precise experimental values are not uniformly reported across sources). This solubility threshold places the compound below the typical 1–10 mM DMSO stock concentration range commonly used in biochemical screening, necessitating pre-formulation with co-solvents (e.g., DMSO, ethanol) or the use of sonication and gentle heating for dissolution [1]. The density of 1.32 g/cm³ (predicted) and boiling point of 379.3 °C (predicted) further inform handling and storage logistics .

Aqueous Solubility
Data to verify
~0.03 g/L (≈ 0.11 mM) at 25 °C, computed
Low aqueous solubility may require co-solvent or sonication for assay preparation
Confirm experimentally; DMSO stock preparation under sonication recommended
Aqueous solubility Formulation DMSO stock Biophysical assays

Best-Fit Research and Application Scenarios


Notum Inhibitor Lead Optimization and Wnt Probe Development

As a member of the 1-phenylpyrrole-2-carboxylic acid scaffold class validated in the J. Med. Chem. 2020 fragment screen, this compound serves as a direct synthetic entry point for structure-guided optimization of Notum inhibitors [1]. With crystallographic data available (PDB 6YSK), researchers can dock the 4-CF₃-phenyl analog into the Notum active site to guide further functionalization at the carboxylic acid or pyrrole core, targeting improved potency beyond the reported 260 nM benchmark of optimized analog 20z [1][2]. The elevated logP of 3.58 positions this scaffold for CNS-penetrant Notum inhibitor programs where Wnt signaling restoration is therapeutically relevant (e.g., Alzheimer's disease, osteoporosis) [1].

Fluorinated Building Block Comparator in SAR Libraries

The compound's combination of a 4-CF₃ substituent (σₚ ≈ +0.54, π ≈ +0.88) with a pyrrole-2-carboxylic acid core makes it an ideal reference compound in systematic SAR libraries exploring the impact of para-substitution on logP, pKa, and biological activity [1][2]. When assembled alongside the 4-H (logP ~2.2–3.2), 4-Cl (logP ~2.8, σₚ ≈ +0.23), 4-F (logP ~2.3, σₚ ≈ +0.06), and 3-CF₃ (logP ~3.30) regioisomer, this compound enables multidimensional property–activity relationship mapping that informs lead series navigation and patent strategy [2][3].

Fragment Elaboration and Amide Library Synthesis

The carboxylic acid handle (predicted pKa 4.24) enables straightforward amide coupling with diverse amine partners, generating focused libraries for screening against targets characterized by large hydrophobic binding pockets [1]. The 4-CF₃-phenyl group provides significant hydrophobic surface area complementarity, while the N-methyl group blocks a potential hydrogen-bond donor site, simplifying the pharmacological profile [2]. This application is particularly relevant for kinase inhibitor programs, GPCR modulator discovery, and anti-infective target campaigns where fluorinated pyrrole cores have demonstrated activity [3].

Reference Standard for Regioisomeric Purity Assessment

Given the structural similarity to its 3-CF₃-phenyl regioisomer (CAS 1017473-89-0, logP 3.30), authentic CAS 1153905-13-5 material is essential as a chromatographic and spectroscopic reference standard to verify regioisomeric identity and purity in synthesized batches [1][2]. The distinct ¹H NMR signatures of the para-substituted aromatic ring (AA′BB′ pattern) versus the meta-substituted pattern provide unambiguous differentiation, ensuring that biological data are correctly attributed to the intended regioisomer—a critical quality control step in any medicinal chemistry campaign [3].

Application
Selection Property
Validation Focus
Notum inhibitor scaffold elaboration and Wnt pathway probe development
1-Phenylpyrrole-2-carboxylic acid chemotype with crystallographic validation
Structure-guided optimization against reported PDB 6YSK; confirm inhibitor potency in enzyme assay
Fluorinated building block comparator in SAR libraries
Graded electronic and lipophilic modulation vs. 4-H, 4-Cl, 4-F, 3-CF₃ analogs
Verify logP, pKa, and target engagement across analog series
Fragment elaboration and amide library synthesis
Carboxylic acid handle for amide coupling; N-methyl group reduces H-bond donor count
Screen amide library against hydrophobic binding pockets (e.g., kinases, GPCRs)
Reference standard for regioisomeric purity assessment
Authentic 4-CF₃ regioisomer with distinct ¹H NMR pattern
Confirm regioisomeric identity by NMR or HPLC vs. 3-CF₃ isomer
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